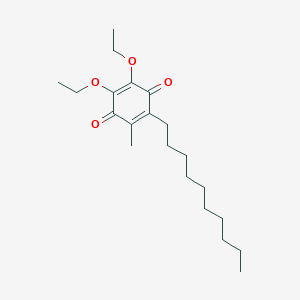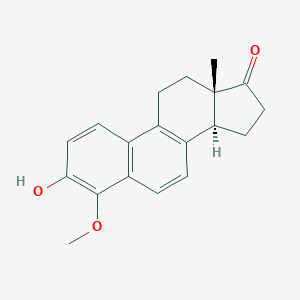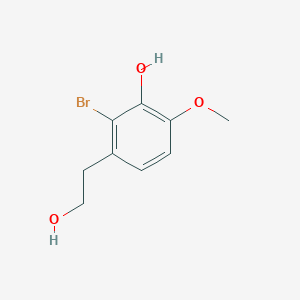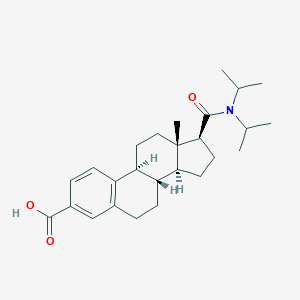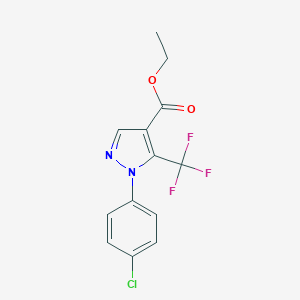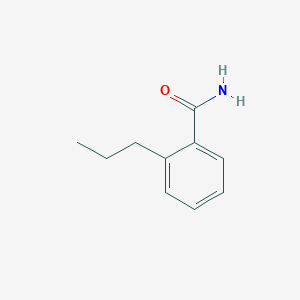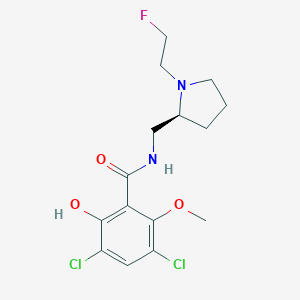
Fluororaclopride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluororaclopride is a fluorinated derivative of raclopride, a compound known for its use as a radioligand in positron emission tomography (PET) imaging. It is primarily used to study dopamine D2 receptors in the brain. The addition of a fluorine atom enhances its properties, making it a valuable tool in neuroimaging and research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of fluororaclopride involves a two-step process. Initially, [18F]fluoroethyltriflate is prepared by fluoride displacement on the bis triflate of ethylene glycol. This intermediate is then used to alkylate a secondary amine precursor, yielding this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated synthesis modules is common in industrial settings to enhance reproducibility and safety.
化学反応の分析
Types of Reactions: Fluororaclopride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted under specific conditions.
Oxidation and Reduction: These reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions:
Substitution: Reagents like sodium fluoride or potassium fluoride in the presence of a suitable solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the specific reactions and conditions used. For instance, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the core structure.
科学的研究の応用
Fluororaclopride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other fluorinated compounds.
Biology: Helps in studying the distribution and density of dopamine D2 receptors in the brain.
Medicine: Utilized in PET imaging to diagnose and monitor neurological disorders such as Parkinson’s disease and schizophrenia.
Industry: Employed in the development of new diagnostic tools and therapeutic agents.
作用機序
Fluororaclopride exerts its effects by binding to dopamine D2 receptors in the brain. This binding allows for the visualization of these receptors using PET imaging. The fluorine atom enhances the compound’s ability to cross the blood-brain barrier and bind selectively to the target receptors .
類似化合物との比較
Raclopride: The parent compound, used for similar purposes but without the fluorine atom.
[18F]Fallypride: Another fluorinated compound used in PET imaging with a higher affinity for dopamine D2 receptors.
[18F]Fluortriopride: Similar in structure and used for imaging dopamine D3 receptors.
Uniqueness: Fluororaclopride is unique due to its specific binding to dopamine D2 receptors and its enhanced imaging properties due to the presence of the fluorine atom. This makes it a valuable tool in both research and clinical settings.
特性
CAS番号 |
124840-52-4 |
|---|---|
分子式 |
C15H19Cl2FN2O3 |
分子量 |
365.2 g/mol |
IUPAC名 |
3,5-dichloro-N-[[1-(2-fluoroethyl)pyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide |
InChI |
InChI=1S/C15H19Cl2FN2O3/c1-23-14-11(17)7-10(16)13(21)12(14)15(22)19-8-9-3-2-5-20(9)6-4-18/h7,9,21H,2-6,8H2,1H3,(H,19,22) |
InChIキー |
SUMSSRZHRHBCGI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1C(=O)NCC2CCCN2CCF)O)Cl)Cl |
異性体SMILES |
COC1=C(C=C(C(=C1C(=O)NC[C@@H]2CCCN2CCF)O)Cl)Cl |
正規SMILES |
COC1=C(C=C(C(=C1C(=O)NCC2CCCN2CCF)O)Cl)Cl |
同義語 |
fluororaclopride S-3,5-dichloro-6-methoxy-N-(1-(2-(F-18)-fluoroethyl)-2-pyrrolidinylmethyl)salicylamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


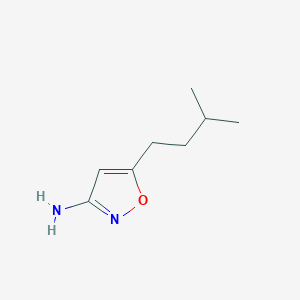
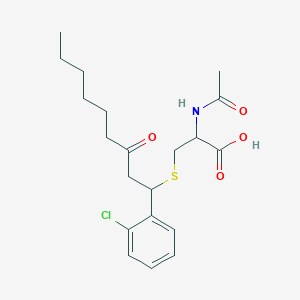
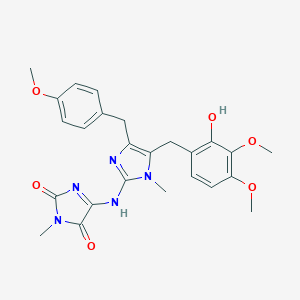
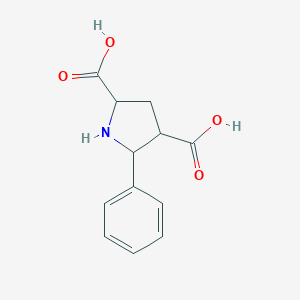
![4-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B38866.png)

![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride](/img/structure/B38869.png)
